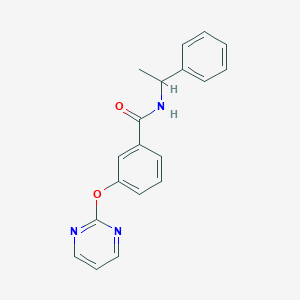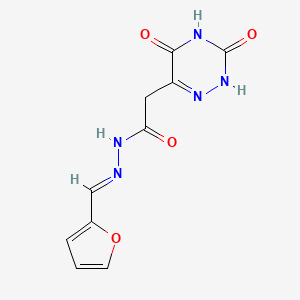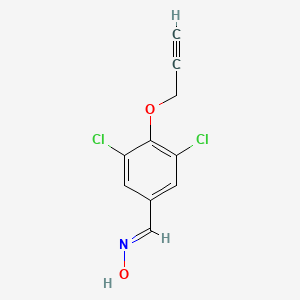![molecular formula C12H19N3O2S B5518074 1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5518074.png)
1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazoles are a class of heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. They are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science. The compound "1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol" belongs to this category, featuring both a thiadiazole and a pyrrolidinol moiety, indicating a complex interplay of functional groups that could influence its chemical behavior.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions, with starting materials typically including thiocarbohydrazide and various aldehydes or ketones. While specific methods for synthesizing the compound are not detailed in the literature, related studies on thiadiazoles suggest that cyclization reactions, possibly involving carboxylic acids or their derivatives, could be a viable pathway (Ayyash & Hammady, 2020).
Molecular Structure Analysis
Thiadiazole compounds exhibit a range of molecular geometries, heavily influenced by their substituents. Studies involving crystallography have shown that thiadiazoles can participate in hydrogen bonding and exhibit planar structures to some extent, which could be relevant for understanding the structural aspects of the target compound (Shibata & Mizuguchi, 2010).
Chemical Reactions and Properties
Thiadiazoles participate in a variety of chemical reactions, including nucleophilic substitution and cyclization. The presence of a thiadiazole ring can significantly affect the reactivity of adjacent functional groups, making these compounds versatile intermediates in organic synthesis. For instance, thiadiazoles can undergo reactions with various nucleophiles, leading to the formation of new bonds and functional groups (Makwane et al., 2018).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. Compounds with thiadiazole moieties often exhibit moderate to high melting points and varied solubility in organic solvents, which can be attributed to the presence of heteroatoms and the potential for intermolecular hydrogen bonding (Kerru et al., 2020).
Chemical Properties Analysis
The chemical properties of thiadiazoles, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are governed by the electronic nature of the thiadiazole ring and the substituents attached to it. Thiadiazoles are generally stable under a wide range of conditions but can participate in redox reactions and serve as ligands in coordination chemistry, showcasing their versatile chemical behavior (Shelke et al., 2012).
Applications De Recherche Scientifique
Synthesis of Thiazole and Thiadiazole Derivatives
The synthesis of thiazole, thiadiazole, and thiophene derivatives involves the reaction of ethyl 2-phenylthiocarbamoyl acetate with α-halocarbonyl compounds, leading to a variety of corresponding derivatives. This methodology allows for the exploration of heterocyclic compounds with potential bioactive properties, emphasizing the versatile utility of thiadiazole derivatives in chemical synthesis (Abdel‐Latif & Bondock, 2006).
Reactivity and Molecular Organization
Research on the interaction of 1,4-diketones with thiazyl chloride (NSCl) has led to the formation of various heterocyclic compounds, highlighting the reactivity of thiadiazole derivatives in the synthesis of complex molecular structures. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and bioactive molecule development (Laaman, Meth–Cohn, & Rees, 2002).
Bioactive Compound Synthesis
The synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives showcases the potential of thiadiazole-related structures in developing compounds with bioactive properties. Such research paves the way for the creation of novel therapeutic agents by exploiting the unique chemical framework of thiadiazole derivatives (Tverdokhlebov et al., 2005).
Antibacterial Activity
The study on ultrasound-assisted synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives highlights the antibacterial potential of thiadiazole derivatives. This research demonstrates the effectiveness of certain derivatives against bacterial strains, contributing to the development of new antibacterial agents (Kerru et al., 2020).
Molecular Docking and Antitumor Activity
The synthesis and molecular docking of novel bioactive thiazolyl-thiazole derivatives as potential anticancer agents illustrate the application of thiadiazole derivatives in oncology. This work not only provides insights into the synthesis of complex molecules but also their interaction with biological targets, offering avenues for anticancer drug development (Gomha et al., 2015).
Propriétés
IUPAC Name |
(4-ethylthiadiazol-5-yl)-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-5-8-9(18-14-13-8)10(16)15-6-11(2,3)12(4,17)7-15/h17H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAQIRIJDHLQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N2CC(C(C2)(C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5517993.png)
![9-[2-oxo-2-(1-piperazinyl)ethyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517999.png)
![2-hydroxy-4-{[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5518001.png)
![2-benzyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518005.png)
![5-(4-isopropoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5518008.png)
![3-(1H-pyrazol-1-ylmethyl)-N-[3-(2-pyridinyl)propyl]benzamide](/img/structure/B5518018.png)


![1-(3-chlorophenyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5518034.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-2-thiophenecarboxamide](/img/structure/B5518037.png)


![8-[3-(ethoxymethyl)-4-methoxybenzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518053.png)
![N-(2-methoxyethyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5518064.png)